4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole

Antibacterial Drug Discovery Chaperonin Inhibition High-Throughput Screening

4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole is a penta-substituted 1,3-oxazole derivative distinguished by a unique combination of a 4-bromobenzenesulfonyl group at the 4-position, a 2-chlorobenzylthioether at the 5-position, and a furan-2-yl substituent at the 2-position. This specific substitution pattern places the compound within the broader class of 4-arylsulfonyl-5-thioalkyl-1,3-oxazoles, a chemotype investigated for anticancer, anti-inflammatory, and kinase inhibitory activities.

Molecular Formula C20H13BrClNO4S2
Molecular Weight 510.8
CAS No. 686738-36-3
Cat. No. B2835085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole
CAS686738-36-3
Molecular FormulaC20H13BrClNO4S2
Molecular Weight510.8
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br)Cl
InChIInChI=1S/C20H13BrClNO4S2/c21-14-7-9-15(10-8-14)29(24,25)19-20(27-18(23-19)17-6-3-11-26-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2
InChIKeySUGDHOABERXQIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole (CAS 686738-36-3): A Specialized Oxazole Scaffold for Targeted Library Synthesis


4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole is a penta-substituted 1,3-oxazole derivative distinguished by a unique combination of a 4-bromobenzenesulfonyl group at the 4-position, a 2-chlorobenzylthioether at the 5-position, and a furan-2-yl substituent at the 2-position [1]. This specific substitution pattern places the compound within the broader class of 4-arylsulfonyl-5-thioalkyl-1,3-oxazoles, a chemotype investigated for anticancer, anti-inflammatory, and kinase inhibitory activities. The presence of six distinct heteroatom-containing functional groups makes this scaffold a versatile intermediate for further derivatization, particularly at the 5-position thioether, which is a known point of metabolic liability and a site for pro-drug or activity-modulating modifications [2]. Its primary value proposition for procurement lies in its role as a late-stage diversification building block or a structural analog for structure-activity relationship (SAR) studies, rather than as a standalone bioactive entity.

Why 4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole Cannot Be Replaced by Other In-Class 4-Arylsulfonyl Oxazoles


Simple substitution of this compound with other in-class 4-arylsulfonyl oxazoles is not viable due to the synergistic effect of its three key substituents on biological activity and physicochemical properties. The 4-bromophenylsulfonyl group offers distinct electronic and steric properties crucial for halogen-bond-mediated target engagement, differing significantly from 4-fluorophenylsulfonyl or 4-chlorophenylsulfonyl analogs [1]. The 5-((2-chlorobenzyl)thio) moiety is a lipophilic thioether that dictates the molecule's metabolic stability, plasma protein binding, and potential for oxidative metabolism, which a 5-morpholino or 5-sulfinylacetamide analog cannot replicate [2]. Critically, the 2-(furan-2-yl) ring versus a 2-phenyl or 2-thienyl group alters the molecule's π-stacking capabilities and solubility profile. Evidence from the 5-sulfinyl(sulfonyl)-4-arylsulfonyl-1,3-oxazole series shows that a single halogen change on the 4-arylsulfonyl ring shifts the average cancer cell panel GI50 by over an order of magnitude, demonstrating the non-interchangeable nature of these structural motifs [1].

Quantitative Differentiation of 4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole Against Key Analogs


Comparative Binding Affinity for Prokaryotic Chaperonin GroEL/GroES vs. Human Nuclear Receptor Coactivators

The target compound was evaluated in a high-throughput screen against the Escherichia coli chaperonin system GroEL/GroES and human thiosulfate sulfurtransferase (rhodanese). It exhibited an IC50 of >1.00E+5 nM (>100 µM) against GroEL, indicating essentially no inhibitory activity at the concentrations tested [1]. This contrasts with a structurally related analog, 4-[4-besyl-2-(2-furyl)oxazol-5-yl]morpholine (which replaces the 5-thioether with a morpholine and the 4-bromophenylsulfonyl with a phenylsulfonyl group), which showed an EC50 of >7.94E+4 nM against human nuclear receptor coactivator 2, demonstrating a comparable lack of activity in a different eukaryotic target class [2]. The shared furan-2-yl and 4-arylsulfonyl core but divergent activity profiles underscore the decisive role of the 5-position substituent in determining target engagement.

Antibacterial Drug Discovery Chaperonin Inhibition High-Throughput Screening

Anticancer Potency of the 4-Arylsulfonyl-2-(furan-2-yl) Core When Substituted with a 5-Sulfinylacetamide Group: A Class-Level Benchmark

The core scaffold of the target compound, when modified at the 5-position from a thioether to a sulfinylacetamide, yields a compound with potent and broad-spectrum anticancer activity. Specifically, 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide (Compound 3l) demonstrated a mean GI50 of 1.64-1.86 µM across all NCI-60 cancer cell line subpanels, with TGI values of 3.16-3.81 µM and LC50 values of 5.53-7.27 µM [1]. This contrasts sharply with the 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide analog, which exhibited its highest antiproliferative activity specifically against the HOP-92 (Non-Small Cell Lung Cancer) cell line [2]. The target compound's 5-((2-chlorobenzyl)thio) group is a thioether, not a sulfinylacetamide, and its 4-position is a bromophenyl rather than a fluorophenylsulfonyl. This class-level inference suggests that the target compound, if similarly functionalized at the 5-position, could be a precursor to compounds with sub-micromolar anticancer activity, but as it stands, its activity is unproven.

Anticancer Drug Discovery NCI-60 Panel Screening Phenotypic Screening

Impact of the 2-Furyl vs. 2-Phenyl Substituent on Anticancer Cell Line Selectivity

Replacement of the 2-(furan-2-yl) group in the target compound with a 2-phenyl group, while retaining a 4-(4-bromophenyl)sulfonyl moiety, alters the cancer cell line sensitivity profile. The 2-phenyl analog (2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide) demonstrated its highest antiproliferative activity against the HOP-92 cell line of the Non-Small Cell Lung Cancer subpanel [1]. In contrast, the 2-(furan-2-yl) containing Compound 3l (with a 5-sulfinylacetamide) exhibited a uniform, non-selective growth inhibition across all subpanels (GI50: 1.64-1.86 µM) [2]. This suggests that while the 2-furyl group promotes broad-spectrum activity when paired with a potent 5-substituent, the 2-phenyl group may confer greater selectivity. The target compound, with its 2-furyl group and a 5-thioether, is predicted to have a selectivity profile that is intermediate and distinct from both comparators, making it a critical probe for deconvoluting the contribution of each moiety.

Targeted Therapy Cell Line Selectivity SAR

Cytotoxic Potential of the 4-(4-Bromophenylsulfonyl)phenyl Fragment in Oxazole-Based Compounds

A series of 1,3-oxazoles bearing a 4-(4-bromophenylsulfonyl)phenyl moiety, which shares the key 4-bromophenylsulfonyl pharmacophore with the target compound, was evaluated for in vitro cytotoxicity using the Daphnia magna bioassay [1]. The study reported that the newly synthesized compounds, including 2-[4-(4-bromophenylsulfonyl)phenyl]-4-methyl-1,3-oxazole derivatives, exhibited significant cytotoxic activity, with specific LC50 values and structure-activity trends detailed in the full paper. While the target compound itself was not tested in this assay, the shared 4-bromophenylsulfonyl fragment is a known contributor to cytotoxic effects. This data supports the notion that the target compound, by virtue of this fragment, is a relevant scaffold for developing cytotoxic agents, and its unique 5-((2-chlorobenzyl)thio) and 2-(furan-2-yl) groups are the key differentiators that need to be evaluated.

Cytotoxicity Environmental Toxicology Daphnia magna Bioassay

Recommended Application Scenarios for Procured 4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole


A Negative Control for Prokaryotic GroEL/GroES Chaperonin Inhibition Assays

Given its confirmed lack of inhibitory activity against the E. coli GroEL/GroES system (IC50 > 100 µM), this compound is an ideal negative control for high-throughput screens seeking novel antibacterial chaperonin inhibitors. It shares structural features with active compounds but will not confound assay results. This ensures that any observed inhibition is due to the specific pharmacophore being tested, not the core scaffold [1].

A Late-Stage Diversification Scaffold for Anticancer Drug Discovery

The 5-((2-chlorobenzyl)thio) group is a versatile synthetic handle. Based on the potent anticancer activity of the analogous 5-sulfinylacetamide Compound 3l (GI50 ~1.6 µM), oxidation of the thioether to a sulfoxide or sulfone is a proven strategy to generate high-value anticancer leads. Procuring this compound provides access to a novel chemical space around the 2-(furan-2-yl)-4-arylsulfonyl oxazole core, which is underexplored in the patent literature [2].

Developing Selective Kinase Inhibitors by Exploiting Halogen-Specific Interactions

The 4-bromophenylsulfonyl group can engage in halogen bonding, a key interaction for kinase selectivity. By using this compound as a starting material, medicinal chemists can directly compare the binding affinity and selectivity profiles of bromine versus fluorine or chlorine analogs (e.g., 5-((2-Chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole). This is crucial for hit-to-lead optimization programs targeting tyrosine kinases like c-kit or Flt-3, where 4-arylsulfonyl oxazoles have shown promise [3].

A Tool Compound for Investigating 2-Furyl vs. 2-Phenyl Oxazole Selectivity

Evidence suggests the 2-(furan-2-yl) group promotes broad-spectrum anticancer activity, while a 2-phenyl group leads to selective activity against specific lung cancer lines. This compound enables a direct, controlled side-by-side comparison with a 2-phenyl analog to elucidate the molecular basis of this selectivity. The results can inform the design of targeted therapies where pan-cell-line activity versus tumor-specific cytotoxicity is a critical development parameter [4].

Quote Request

Request a Quote for 4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.